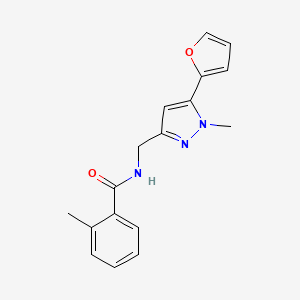

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-12-6-3-4-7-14(12)17(21)18-11-13-10-15(20(2)19-13)16-8-5-9-22-16/h3-10H,11H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXKVDCKLVCOIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=NN(C(=C2)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and pyrazole intermediates. The furan ring can be synthesized from furfural, while the pyrazole ring can be synthesized from hydrazine and an appropriate diketone. These intermediates are then coupled under specific conditions to form the desired compound.

For example, the furan intermediate can be synthesized by reacting furfural with a suitable reagent under acidic conditions. The pyrazole intermediate can be synthesized by reacting hydrazine with a diketone under reflux conditions. The final coupling reaction involves the reaction of the furan and pyrazole intermediates with 2-methylbenzoyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the pyrazole ring can yield pyrazoline derivatives .

Scientific Research Applications

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The benzamide moiety can also play a role in binding to proteins and other biomolecules, affecting their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Furan-Benzamide Scaffolds

Key Observations :

- Substituents on the pyrazole nitrogen (e.g., methyl vs. methoxyethyl) influence steric bulk and solubility.

1,3,4-Oxadiazole-Benzamide Derivatives (LMM Series)

The LMM5 and LMM11 compounds () share a benzamide core but differ in heterocyclic substitution:

- LMM5 : Contains a 4-methoxyphenylmethyl-1,3,4-oxadiazole.

- LMM11 : Features a furan-2-yl-1,3,4-oxadiazole.

Contrast with Query Compound :

- The 1,3,4-oxadiazole ring in LMM compounds replaces the pyrazole core, reducing conformational flexibility but enhancing enzyme inhibition.

Furanylbenzamide SHP2 Inhibitors (SBI Series)

Compounds such as SBI-2128 and SBI-2131 () feature benzamide linked to furan and additional functional groups (e.g., benzothiophenone, piperidine):

Comparison :

- The query compound lacks the bulky benzothiophenone group, suggesting divergent target specificity.

Antimicrobial Benzamide Derivatives

Key Difference :

- The query compound’s pyrazole-furan scaffold diverges from thiazole or sulfonamide groups in antimicrobial agents, suggesting distinct structure-activity relationships.

Biological Activity

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of a furan ring, a pyrazole ring, and a benzamide moiety. The synthesis typically involves multi-step organic reactions, starting with the preparation of the furan and pyrazole intermediates. For example:

- Furan Synthesis : Derived from furfural through acid-catalyzed reactions.

- Pyrazole Synthesis : Formed by reacting hydrazine with diketones under reflux conditions.

- Final Coupling : The furan and pyrazole intermediates are coupled with 2-methylbenzoyl chloride in the presence of a base like triethylamine.

This multi-step process ensures the formation of the target compound with specific functional groups that contribute to its biological activity .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The furan and pyrazole rings can inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : The benzamide moiety may interact with protein receptors, influencing signal transduction pathways.

These interactions suggest potential applications in treating diseases where these pathways are dysregulated.

Therapeutic Applications

Recent studies have indicated several therapeutic potentials for this compound:

- Anti-inflammatory Effects : Research shows that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Activity : Preliminary studies reveal its potential to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer .

- Antimicrobial Properties : There is emerging evidence that it may possess activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial therapy.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

Q & A

Q. Purity Validation :

- 1H NMR/13C NMR : Confirm structural integrity (e.g., DMSO-d₆, 400 MHz) by verifying key peaks: furan protons (δ 6.3–7.4 ppm), pyrazole methyl (δ 3.8–4.1 ppm), and benzamide aromatic signals .

- LC-MS : Assess molecular ion peaks (e.g., [M+H]+) and retention time consistency .

- Elemental Analysis : Match experimental C/H/N values to theoretical within ±0.4% .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereochemistry or packing motifs?

Answer:

SC-XRD is critical for:

- Structure Elucidation : Resolve bond lengths, angles, and torsional conformations of the furan-pyrazole-benzamide backbone. Use SHELXTL or WinGX for data processing and refinement .

- Packing Analysis : Identify intermolecular interactions (e.g., π-π stacking between benzamide rings or hydrogen bonds involving the amide group) using Mercury or OLEX2 .

- Disorder Handling : Apply restraints/constraints in SHELXL for disordered solvent molecules or flexible substituents (e.g., furan orientation) .

Q. Example Workflow :

Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα, λ = 0.71073 Å) at 100 K.

Structure Solution : Employ SHELXT for direct methods or SIR2014 for charge flipping .

Refinement : Iterative cycles in SHELXL with anisotropic displacement parameters for non-H atoms. Final R1 < 0.05 for high-quality data .

Basic: What computational tools predict the biological activity of this compound, and how are results validated?

Answer:

- PASS Algorithm : Predicts potential targets (e.g., kinase inhibition, antimicrobial activity) based on structural descriptors. A Pa > 0.7 indicates high probability .

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding poses against targets (e.g., EGFR or COX-2). Validate with MD simulations (AMBER or GROMACS) to assess binding stability .

- ADMET Prediction : SwissADME or pkCSM evaluates bioavailability, logP, and toxicity risks (e.g., hepatotoxicity) .

Q. Validation Steps :

- Compare docking scores (ΔG ≤ −8 kcal/mol) with known inhibitors.

- Cross-check PASS predictions with in vitro assays (e.g., IC50 determination via MTT for anticancer activity) .

Advanced: How to address contradictions between computational predictions and experimental bioactivity data?

Answer:

Case Study : If docking suggests strong EGFR inhibition but in vitro assays show low activity:

Re-evaluate Models :

- Check protonation states (Epik) or tautomerism (e.g., pyrazole vs. pyrazolone forms) .

- Simulate solvation effects (explicit water models) to refine binding free energy calculations.

Experimental Troubleshooting :

- Confirm compound stability under assay conditions (HPLC post-assay) .

- Test metabolites (e.g., demethylated derivatives) using LC-MS/MS .

SAR Expansion : Synthesize analogs with varied substituents (e.g., halogenated benzamides) to probe steric/electronic effects .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Answer:

- Solubility Enhancement :

- Introduce polar groups (e.g., -OH, -SO3H) at the benzamide para position .

- Formulate as nanocrystals or co-crystals (e.g., with succinic acid) .

- Metabolic Stability :

- Toxicity Mitigation :

- Screen for hERG inhibition (PatchXpress) and hepatotoxicity (HepG2 assays) .

Basic: How to analyze and compare spectral data (NMR, IR) with literature for structural confirmation?

Answer:

- 1H NMR Analysis :

- Assign pyrazole C-H (δ 6.1–6.3 ppm), furan protons (δ 6.4–7.2 ppm), and benzamide NH (δ 8.5–9.0 ppm) .

- Compare coupling constants (e.g., J = 2.1 Hz for pyrazole-furan coupling) .

- IR Validation :

- Confirm amide C=O stretch (~1650–1680 cm⁻¹) and absence of -OH bands (>3000 cm⁻¹) .

- Cross-Referencing : Use SDBS or PubChem to match spectral fingerprints with analogous pyrazole-benzamide derivatives .

Advanced: What crystallographic software and metrics assess structural novelty or polymorphism?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.